Dihydrolevobunolol
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Overview
Description
Dihydrolevobunolol is a propanolamine. It derives from a levobunolol.
Scientific Research Applications
Ocular β-adrenoceptor Antagonist Activity
Dihydrolevobunolol (DHLB) has been identified as a potent ocular β-adrenoceptor antagonist. Research shows that when applied topically in low concentrations (0.001% and 0.01%), DHLB effectively blocks isoproterenol-induced ocular hypotension in normotensive rabbits. This indicates a β-blocking potency comparable to timolol, suggesting its significant contribution to the clinical efficacy of levobunolol, from which DHLB is metabolized (Woodward et al., 1987).
High-Performance Liquid Chromatography (HPLC) in Quantification
HPLC methods have been developed for quantifying the concentrations of levobunolol and DHLB in aqueous humor and blood post-ophthalmic doses. These procedures, involving plasma protein precipitation and reduction of levobunolol to DHLB, are crucial for pharmacokinetic and metabolism studies (Tang-Liu et al., 1986).
Corneal Epithelium Metabolism
Studies have explored which corneal epithelial layers are rate-limiting in the corneal penetration and metabolism of levobunolol to DHLB in pigmented rabbits. Findings suggest that the outermost two to three layers of the corneal epithelium are crucial for levobunolol penetration, while metabolic barriers reside in deeper regions (Ashton et al., 1991).
Ocular Disposition after Topical Administration
Research on albino rabbits revealed that after topical administration, levobunolol is rapidly absorbed, with a significant portion being bioavailable to intraocular tissues as DHLB. This study indicates the rapid transformation of levobunolol to DHLB in the eye, which may contribute to the pharmacodynamic effects observed (Tang-Liu et al., 1987).
Square-Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV)
SW-AdCSV has been utilized for trace quantitation of levobunolol HCl and its metabolite DHLB in human serum, showcasing its potential in the precise monitoring of these compounds in biological fluids (Ghoneim et al., 2014).
Non-Cytochrome P450 Pathways in Metabolism
A study on the in vitro ocular and liver metabolism of levobunolol, including the formation of DHLB, showed non-cytochrome P450 pathways involved in levobunolol metabolism. This research highlights the complexity and variance in ocular metabolism across species (Argikar et al., 2016).
Properties
Molecular Formula |
C17H27NO3 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3/t12-,15?/m0/s1 |
InChI Key |
LGXDICLRWHYEIS-SFVWDYPZSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O |
synonyms |
dihydrobunolol dihydrolevobunolol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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